REACTION_CXSMILES
|
[CH:1]([NH:3][CH:4]([C:10]([O-:12])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[O:2].[C:13](=O)([O-])[O-].[K+].[K+].ClC[CH2:21][CH2:22][CH3:23].[C:24](#N)[CH3:25]>CCOCC>[CH2:8]([O:7][C:5](=[O:6])[C:4]([CH2:13][C:22]([CH3:21])=[CH2:23])([NH:3][CH:1]=[O:2])[C:10]([O:12][CH2:24][CH3:25])=[O:11])[CH3:9] |f:1.2.3|
|
Name
|
ethyl formamido-malonate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC(C(=O)OCC)C(=O)[O-]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
18
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
ClCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° to 5° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product was washed with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)(NC=O)CC(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |